molecular formula C23H23NO4S B11929815 1-Methyl-4-(9H-thioxanthen-9-ylidene)piperidine maleate

1-Methyl-4-(9H-thioxanthen-9-ylidene)piperidine maleate

Cat. No.: B11929815
M. Wt: 409.5 g/mol
InChI Key: IPANUAHQWFDVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Pimethixene maleate can be synthesized through a series of chemical reactions involving the formation of the thioxanthene ring system and subsequent functionalization. The synthesis typically involves the reaction of thioxanthene with piperidine under specific conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of pimethixene maleate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often crystallized from ethanol solutions to obtain pure crystals suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Pimethixene maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various derivatives of pimethixene maleate with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Pimethixene maleate has a wide range of scientific research applications, including:

Mechanism of Action

Pimethixene maleate exerts its effects by antagonizing multiple receptors, including serotonin (5-HT), histamine (H1), dopamine (D2 and D4.4), and muscarinic (M1 and M2) receptors. This broad-spectrum antagonism leads to its antihistamine and antiserotonergic effects, making it effective in treating migraines and allergies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pimethixene maleate is unique due to its high potency and broad-spectrum receptor antagonism, making it effective in treating a variety of conditions. Its specific combination of receptor targets distinguishes it from other similar compounds .

Properties

IUPAC Name

but-2-enedioic acid;1-methyl-4-thioxanthen-9-ylidenepiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NS.C4H4O4/c1-20-12-10-14(11-13-20)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPANUAHQWFDVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.